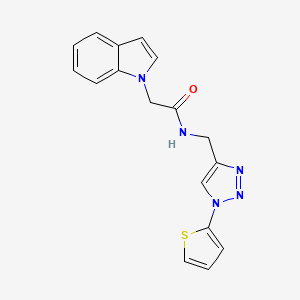
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and triazole, which are two important chemical scaffolds that have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Cancer Immunotherapy Applications
Unique sulfur-aromatic interactions contribute to the binding efficiency of similar compounds in the context of cancer immunotherapy. Indoleamine 2,3-dioxygenase (IDO1) inhibitors, with structures analogous to "2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide," have been studied for their potential use in cancer immunotherapy. A study highlights the synthesis and structural analysis of novel IDO1 inhibitors, demonstrating how sulfur-aromatic interaction networks can significantly enhance inhibitor potency. This insight is expected to drive future discoveries in potent IDO1 inhibitors for cancer treatment (Peng et al., 2020).
Antimicrobial and Plant Growth Regulatory Activities
Compounds containing the thiophene and triazole moieties have shown potential in antimicrobial and plant growth regulatory activities. Synthesis and structural analysis of novel triazole compounds containing a thioamide group revealed that these compounds exhibit antifungal and plant growth regulating activities. This suggests their applicability in agricultural sciences and pharmaceutical research for the development of new antimicrobial agents (Li Fa-qian et al., 2005).
Optoelectronic Properties
The incorporation of thiazole and thiophene derivatives into polythiophenes has been investigated for their optoelectronic properties. Such studies involve the synthesis of thiazole-containing monomers and their subsequent polymerization to examine the conducting polymers' optical band gaps and switching times. This research indicates potential applications in the development of optoelectronic devices, highlighting the versatility of compounds similar to "this compound" in materials science (Camurlu & Guven, 2015).
Anticancer Agents
Research into the synthesis and biological evaluation of thiazole derivatives as anticancer agents has shown promising results. Specifically, derivatives such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and assessed for their anticancer activity against human lung adenocarcinoma cells. One compound, in particular, displayed high selectivity and apoptosis induction, suggesting the potential of similar compounds in anticancer drug development (Evren et al., 2019).
Anti-Inflammatory Drug Design
The design, synthesis, and in silico modeling of indole acetamide derivatives for anti-inflammatory applications demonstrate the potential of such compounds in drug design. Structural analysis and molecular docking studies indicate that these derivatives can target cyclooxygenase domains, offering insights into the development of new anti-inflammatory medications (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
2-indol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-16(12-21-8-7-13-4-1-2-5-15(13)21)18-10-14-11-22(20-19-14)17-6-3-9-24-17/h1-9,11H,10,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHAABOJBFYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
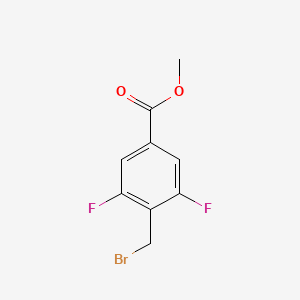
![8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2892919.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2892923.png)
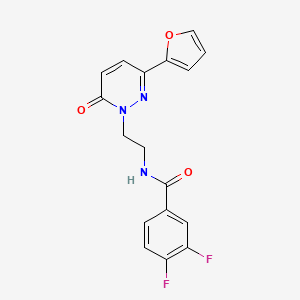
![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)
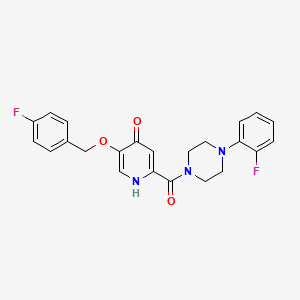
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)
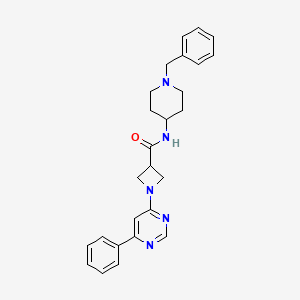
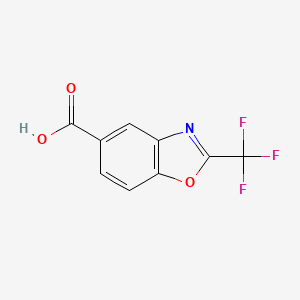

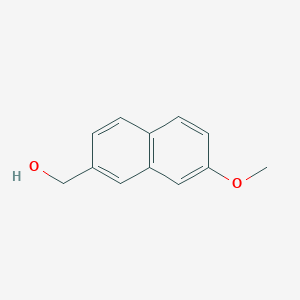
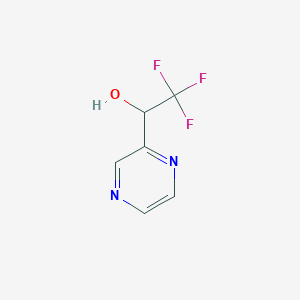
![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)
